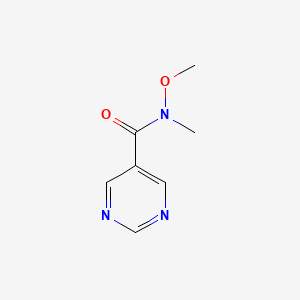

N-Methoxy-N-methylpyrimidine-5-carboxamide

Description

Properties

IUPAC Name |

N-methoxy-N-methylpyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-10(12-2)7(11)6-3-8-5-9-4-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSEDKFGMGPCVAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CN=CN=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50735330 | |

| Record name | N-Methoxy-N-methylpyrimidine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823189-68-0 | |

| Record name | N-Methoxy-N-methylpyrimidine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Synthesis of N-Methoxy-N-methylpyrimidine-5-carboxamide

CAS: 314247-98-4 | Molecular Formula: C7H9N3O2 Content Type: Technical Guide | Version: 2.1 (Process Chemistry)

Executive Summary

N-Methoxy-N-methylpyrimidine-5-carboxamide serves as a critical "gateway intermediate" in medicinal chemistry. As a Weinreb amide derivative of the electron-deficient pyrimidine ring, it allows for the controlled synthesis of pyrimidinyl ketones (mono-addition) without the risk of over-addition to tertiary alcohols—a common failure mode with esters or acid chlorides.

This guide details three distinct synthetic pathways, selected based on scale, starting material availability, and atom economy.

Retrosynthetic Analysis

The synthesis is logically disconnected at the amide bond or the C-C bond at position 5.

Figure 1: Retrosynthetic disconnection showing the two primary chemical feedstocks: the carboxylic acid (Amidation) and the aryl bromide (Carbonylation).[1][2][3][4][5][6][7]

Pathway A: The Acid Chloride Method (Scalable)

Best for: Multi-gram to Kilogram scale-up. Mechanism: Activation via acyl chloride followed by nucleophilic acyl substitution.

This is the most robust method for scale-up. Pyrimidine-5-carboxylic acid is converted to the acid chloride, which is highly reactive but stable enough to be handled under inert atmosphere.

Protocol

-

Activation: Suspend Pyrimidine-5-carboxylic acid (1.0 equiv) in anhydrous DCM. Add catalytic DMF (0.05 equiv).

-

Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Allow to warm to RT until gas evolution ceases (approx. 2h).

-

Concentration: Evaporate solvent/excess reagent in vacuo to yield the crude acid chloride (yellow solid). Note: Do not purify.

-

Amidation: Redissolve residue in DCM. Add N,O-Dimethylhydroxylamine HCl (1.1 equiv).

-

Base Addition: Add DIPEA or TEA (2.5 equiv) dropwise at 0°C. The exotherm must be controlled.

-

Workup: Quench with sat. NaHCO3. Extract with DCM.

Critical Process Parameters (CPP):

| Parameter | Specification | Rationale |

|---|---|---|

| Catalyst | DMF (1-5 mol%) | Essential for Vilsmeier-Haack type activation of oxalyl chloride. |

| Stoichiometry | Base > 2.0 equiv | 1 eq neutralizes HCl from amine salt; 1 eq neutralizes HCl from reaction. |

| Temperature | < 5°C during addition | Prevents decomposition of the labile Weinreb amine free base. |

Pathway B: The CDI One-Pot Method (Green/Lab Scale)

Best for: Lab scale (<5g), avoiding corrosive chlorides, and "One-Pot" efficiency. Mechanism: Activation via acyl-imidazole.

This method avoids the generation of HCl gas and corrosive acid chlorides. It utilizes 1,1'-Carbonyldiimidazole (CDI) to form a reactive acyl-imidazole intermediate.

Protocol

-

Activation: Dissolve Pyrimidine-5-carboxylic acid (1.0 equiv) in anhydrous DMF or THF.

-

Coupling Agent: Add CDI (1.2 equiv) in portions. Caution: CO2 evolution. Stir at RT for 1h.

-

Amine Addition: Add N,O-Dimethylhydroxylamine HCl (1.2 equiv).

-

Completion: Stir at RT for 12-16h.

-

Workup: Dilute with EtOAc, wash with water/brine (remove DMF).

Figure 2: The CDI workflow allows for a "dump-and-stir" protocol, ideal for parallel medicinal chemistry.

Pathway C: Pd-Catalyzed Aminocarbonylation (Advanced)

Best for: Diversity-oriented synthesis or when the carboxylic acid is unavailable but the bromide is. Mechanism: Palladium(0) oxidative addition, CO insertion, and nucleophilic attack.

This route uses 5-bromopyrimidine as the starting material. It is a powerful method to install the amide directly from the halide under a CO atmosphere.

Protocol

-

Charge: In a pressure vessel, combine 5-Bromopyrimidine (1.0 equiv), N,O-Dimethylhydroxylamine HCl (1.5 equiv), and K2CO3 (3.0 equiv).

-

Catalyst: Add Pd(OAc)2 (2 mol%) and Xantphos (3 mol%) or dppf.

-

Solvent: Add Toluene or 1,4-Dioxane (degassed).

-

Carbonylation: Pressurize with CO (balloon or 5 bar, depending on reactivity). Heat to 80-100°C for 16h.

-

Filtration: Filter through Celite to remove Pd black.

Advantages:

-

Avoids the carboxylic acid solubility issues.

-

Single-step functionalization of the heteroaryl core.

Mechanistic Insight: The "Weinreb Chelate"

The utility of this molecule lies in its reactivity with organometallics (RM).[7] Unlike standard amides, the N-methoxy-N-methyl group forms a stable 5-membered chelate with the metal (Li or Mg).

Why it works:

-

Nucleophilic Attack: RM attacks the carbonyl.

-

Stabilization: The tetrahedral intermediate is stabilized by chelation between the metal and the methoxy oxygen.

-

No Collapse: The "leaving group" (amine) is not ejected during the reaction conditions.

-

Hydrolysis: Upon acidic quench, the chelate breaks, releasing the ketone.

Figure 3: The stable metal chelate prevents double addition, ensuring ketone fidelity.

Analytical Profile & Validation

To validate the synthesis of CAS 314247-98-4, the following data profile is expected:

-

1H NMR (DMSO-d6/CDCl3):

-

Pyrimidine aromatic protons: Two distinct signals or a singlet (depending on symmetry/substitution) around 8.5 - 9.3 ppm.

-

N-Methoxy: Singlet ~3.5 ppm (3H).[8]

-

N-Methyl: Singlet ~3.3 ppm (3H).

-

-

LC-MS:

-

[M+H]+ = 168.07 (Calculated).

-

Look for the characteristic fragmentation loss of -OMe (31 Da) in MS/MS.

-

References

-

Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815–3818. Link

-

Martinelli, J. R.; Freckmann, D. M.; Buchwald, S. L. "A Pd-Catalyzed Aminocarbonylation of Aryl Bromides into the Corresponding Weinreb Amides."[9] Organic Letters, 2006, 8(21), 4795–4797. Link

-

Deagostino, A.; et al. "Synthesis of Weinreb amides via Pd-Catalyzed Aminocarbonylation of Heterocyclic-derived Triflates."[6] Journal of Organic Chemistry, 2008, 73(5), 1941–1945. Link

-

Woo, J. C. S.; Fenster, E.; Dake, G. R. "A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides."[10] Journal of Organic Chemistry, 2004, 69(25), 8984-8986. Link

-

Organic Chemistry Portal. "Synthesis of Weinreb Amides." (General methodology aggregation). Link

Sources

- 1. Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate: a combined X-ray and DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arkat-usa.org [arkat-usa.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. One-Pot Transition-Metal-Free Synthesis of Weinreb Amides Directly from Carboxylic Acids [organic-chemistry.org]

- 6. Synthesis of Weinreb amides via Pd-catalyzed aminocarbonylation of heterocyclic-derived triflates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]

- 9. Amide synthesis by aminocarbonylation [organic-chemistry.org]

- 10. A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides [organic-chemistry.org]

Technical Monograph: N-Methoxy-N-methylpyrimidine-5-carboxamide

Executive Summary

N-Methoxy-N-methylpyrimidine-5-carboxamide (CAS 823189-68-0) is a specialized heterocyclic building block belonging to the class of Weinreb amides . It serves as a critical intermediate in medicinal chemistry, particularly in the design of kinase inhibitors and nucleoside analogs where the pyrimidine core is a privileged scaffold.

Unlike standard amides or esters, this compound prevents over-addition of organometallic nucleophiles (Grignard or organolithium reagents), allowing for the precise, high-yield synthesis of pyrimidine-5-yl ketones . This guide details its physicochemical properties, a validated synthesis protocol, and its mechanistic utility in drug discovery.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

| Property | Data |

| CAS Number | 823189-68-0 |

| IUPAC Name | N-Methoxy-N-methylpyrimidine-5-carboxamide |

| Molecular Formula | C₇H₉N₃O₂ |

| Molecular Weight | 167.17 g/mol |

| Physical State | Off-white low-melting solid or viscous oil (purity dependent) |

| Solubility | Soluble in DCM, THF, EtOAc, Methanol; Sparingly soluble in Hexanes |

| Storage | 2–8°C, Hygroscopic (Store under Nitrogen/Argon) |

Synthetic Utility: The Weinreb Advantage

The primary value of this compound lies in its ability to form a stable five-membered chelated intermediate upon nucleophilic attack.[1] This stability is crucial when working with the electron-deficient pyrimidine ring, which is otherwise prone to nucleophilic aromatic substitution or ring-opening decomposition under harsh conditions.

Mechanism of Action[8][9][10][11]

-

Nucleophilic Attack: An organometallic reagent (R-M) attacks the carbonyl carbon.

-

Chelation: The metal cation (Mg²⁺ or Li⁺) coordinates between the carbonyl oxygen and the methoxy oxygen, forming a stable tetrahedral intermediate.

-

Prevention of Collapse: This chelation prevents the ejection of the leaving group (N,O-dimethylhydroxylamine) while the reaction mixture is cold, thereby stopping a second equivalent of nucleophile from attacking.

-

Hydrolysis: Upon acidic quench, the intermediate collapses to release the desired ketone .

Mechanistic Visualization

The following diagram illustrates the transition from the amide to the ketone via the stable metal-chelated intermediate.

Figure 1: The stability of the tetrahedral chelate prevents over-addition, ensuring exclusive ketone formation.[1]

Experimental Protocol: Synthesis of the Reagent

While commercially available, high-purity N-methoxy-N-methylpyrimidine-5-carboxamide is often synthesized in-house to ensure anhydrous conditions. The following protocol utilizes 1,1'-Carbonyldiimidazole (CDI) as a coupling agent, avoiding the harsh conditions of acid chlorides.

Materials

-

Starting Material: Pyrimidine-5-carboxylic acid (1.0 equiv)

-

Reagent: N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)

-

Coupling Agent: 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or DMF

-

Base: Triethylamine (TEA) (1.0 equiv - if needed to freebase the amine salt)

Step-by-Step Methodology

-

Activation:

-

Charge a flame-dried round-bottom flask with Pyrimidine-5-carboxylic acid (10 mmol) and anhydrous DCM (50 mL).

-

Add CDI (11 mmol) portion-wise at 0°C under nitrogen.

-

Observation: Evolution of CO₂ gas will occur.[2]

-

Stir at room temperature (RT) for 1 hour until gas evolution ceases and the solution clarifies.

-

-

Coupling:

-

Add N,O-Dimethylhydroxylamine hydrochloride (12 mmol) to the reaction mixture.

-

Note: If the reaction is slow, add Triethylamine (10 mmol) to neutralize the HCl salt.

-

Stir at RT for 12–16 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.

-

-

Work-up:

-

Quench the reaction with 1M HCl (carefully, to pH 3-4) to remove unreacted imidazole and amine.

-

Extract the aqueous layer with DCM (3 x 30 mL).

-

Wash combined organics with Saturated NaHCO₃ (to remove unreacted acid) and Brine.

-

Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification:

-

The crude residue is typically a yellow oil. Purify via flash column chromatography (SiO₂), eluting with a gradient of Hexanes/Ethyl Acetate (1:1 to 0:1).

-

Synthesis Workflow Diagram

Figure 2: Step-wise synthesis of N-methoxy-N-methylpyrimidine-5-carboxamide.

Applications in Drug Discovery

The pyrimidine-5-carbonyl motif is prevalent in kinase inhibitors targeting BCR-ABL , JAK , and EGFR .

Case Study: Synthesis of Acetylpyrimidines

To synthesize 5-acetylpyrimidine (a precursor to chalcones or heterocycle fusion):

-

Dissolve N-methoxy-N-methylpyrimidine-5-carboxamide in anhydrous THF.

-

Cool to -78°C (Critical to prevent side reactions on the pyrimidine ring).

-

Add Methylmagnesium bromide (MeMgBr) (1.1 equiv) dropwise.

-

Warm to 0°C over 1 hour.

-

Quench with aqueous NH₄Cl.

-

Result: High-yield conversion to the methyl ketone without tertiary alcohol by-products.

Comparative Advantage Table

| Reagent Method | Outcome with Pyrimidine Ester | Outcome with Weinreb Amide |

| Grignard (1 equiv) | Mix of Ketone + Tertiary Alcohol (Over-addition) | Exclusive Ketone |

| LiAlH4 Reduction | Primary Alcohol | Aldehyde (Stable intermediate) |

| Reaction Control | Difficult (requires cryo-control) | Robust (Self-limiting intermediate) |

Safety & Handling

-

Hazard Identification: Irritant to eyes, respiratory system, and skin.

-

Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

-

Reactivity: Moisture sensitive (hygroscopic). Compatible with standard organic solvents but avoid strong oxidizers.

References

-

Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link

-

Fluorochem Products. "N-methoxy-N-methylpyrimidine-5-carboxamide - CAS 823189-68-0 Data Sheet." Fluorochem.co.uk. Link

-

Mentzel, M.; Hoffmann, H. M. R. "N-methoxy-N-methylamides (Weinreb amides) in modern organic synthesis." Journal of Practical Chemistry, 1997 , 339(1), 517–524. Link

-

Fehrentz, J. A.; Castro, B. "Synthesis of Aldehydes by Reduction of N-methoxy-N-methylamides." Synthesis, 1983 , 1983(8), 676–678. Link

Sources

Technical Guide: Biological Profiling and Screening Strategies for N-Methoxy-N-methylpyrimidine-5-carboxamide

The following technical guide details the biological profiling and screening strategies for N-Methoxy-N-methylpyrimidine-5-carboxamide .

Executive Summary: N-Methoxy-N-methylpyrimidine-5-carboxamide is a Weinreb amide derivative of the pyrimidine scaffold. While primarily utilized as a high-fidelity synthetic intermediate for generating ketone-based libraries (e.g., for kinase inhibition), it possesses distinct physicochemical properties making it a candidate for Fragment-Based Drug Discovery (FBDD) . This guide outlines the protocols for screening this specific molecular entity as a fragment hit, assessing its metabolic stability, and profiling the bioactive libraries derived from its core.

Chemical Biology & Mechanistic Context

The Molecule: A Privileged Scaffold Intermediate

The pyrimidine-5-carboxamide core is a "privileged structure" in medicinal chemistry, frequently serving as the hinge-binding motif in ATP-competitive kinase inhibitors (e.g., targeting Aurora Kinase, Syk, or PI3K).

-

Role: The N-methoxy-N-methyl functionality (Weinreb amide) acts as a stable carbonyl equivalent. It prevents over-addition of nucleophiles, allowing precise conversion to ketones or aldehydes.

-

Biological Relevance: In FBDD, this molecule represents a low-molecular-weight (MW < 200 Da), highly soluble "seed." Screening it directly identifies if the pyrimidine-5-carbonyl vector engages a target binding pocket (e.g., the gatekeeper region of a kinase).

Reactivity & Stability Profile

Unlike standard amides, the Weinreb amide is designed to be reactive toward strong nucleophiles (Grignard/Lithium reagents) but is generally stable toward mild hydrolysis.

-

Screening Imperative: Before inclusion in a biological assay, one must verify the hydrolytic stability of the N-OMe bond in physiological buffers (pH 7.4) and plasma to ensure the observed activity is due to the parent molecule and not the hydrolysis product (pyrimidine-5-carboxylic acid).

Screening Strategy: The "Linchpin" Workflow

The screening of this compound requires a bifurcated approach: Direct Fragment Screening (biophysical) and Downstream Library Profiling (functional).

Figure 1: Bifurcated screening workflow. Path A validates the scaffold's intrinsic affinity; Path B utilizes the Weinreb functionality to generate potent derivatives.

Experimental Protocols

Protocol A: Metabolic Stability (Plasma/Microsomal)

Objective: Determine if the Weinreb amide moiety survives biological incubation or metabolizes to the carboxylic acid.

Materials:

-

Pooled Human/Rat Liver Microsomes (HLM/RLM).

-

NADPH regenerating system.

-

Test Compound: N-Methoxy-N-methylpyrimidine-5-carboxamide (10 mM DMSO stock).

-

Internal Standard: Warfarin or Tolbutamide.

Methodology:

-

Incubation: Dilute test compound to 1 µM in phosphate buffer (pH 7.4) containing microsomes (0.5 mg/mL protein).

-

Start: Initiate reaction with NADPH (1 mM). Incubate at 37°C.

-

Sampling: Aliquot 50 µL at T=0, 15, 30, 60 min.

-

Quench: Add 150 µL ice-cold Acetonitrile (ACN) with Internal Standard.

-

Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

-

Monitor: Parent mass [M+H]+ and potential hydrolysis product (Pyrimidine-5-carboxylic acid).

-

Data Output:

| Parameter | Acceptance Criteria | Interpretation |

|---|---|---|

| t1/2 (min) | > 60 min | Stable scaffold; suitable for direct cellular assays. |

| Cl_int (µL/min/mg) | < 20 | Low clearance; good metabolic stability. |

| Hydrolysis | < 5% conversion | Weinreb amide bond is biologically robust. |

Protocol B: Fragment Screening via Surface Plasmon Resonance (SPR)

Objective: Detect weak affinity (mM range) binding of the pyrimidine core to a target protein (e.g., a Kinase).

Setup:

-

Instrument: Biacore 8K or T200.

-

Sensor Chip: CM5 (Carboxymethyl dextran) or NTA (for His-tagged proteins).

-

Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, 1% DMSO).

Step-by-Step:

-

Immobilization: Immobilize target protein to ~3000 RU (high density required for fragments).

-

Solvent Correction: Prepare DMSO calibration curve (0.5% - 1.5%) to correct for bulk refractive index changes.

-

Injection: Inject N-Methoxy-N-methylpyrimidine-5-carboxamide at a concentration series (e.g., 500 µM, 250 µM, 125 µM, 62.5 µM).

-

Flow Rate: 30 µL/min.

-

Contact Time: 60s.

-

Dissociation Time: 60s.

-

-

Analysis: Fit sensorgrams to a 1:1 steady-state affinity model. Since fragments have fast on/off rates, look for "square wave" binding profiles.

Protocol C: Library Expansion (The Functional Screen)

Objective: If the fragment binds, use the Weinreb amide to synthesize a library of ketones and screen for potency.

-

Synthesis: React the Weinreb amide with various Grignard reagents (R-MgBr) to yield 5-acylpyrimidines.

-

Assay: Screen the resulting library using a FRET-based kinase assay (e.g., LanthaScreen).

Data Visualization & Analysis

Fragment Hit Evaluation

When analyzing SPR data for this molecule, "Ligand Efficiency" (LE) is the critical metric, as the Weinreb amide is small (MW ~167).

-

Target: LE > 0.3.

-

Interpretation: If the Weinreb amide shows LE > 0.3, the pyrimidine-5-position is a validated vector for growing the molecule.

Chemical Space Expansion

The following diagram illustrates how the Weinreb amide serves as the divergence point for biological activity.

Figure 2: Divergent synthesis pathways. The biological activity is typically realized after converting the Weinreb amide into ketones or amines.

References

-

Nahm, S., & Weinreb, S. M. (1981). N-Methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Link

-

Erlanson, D. A., et al. (2016). Fragment-based drug discovery: trends and frontiers. Nature Reviews Drug Discovery, 15, 605–619. Link

-

Ciceri, P., et al. (2014). Dual kinase-bromodomain inhibitors for rationally designed polypharmacology. Nature Chemical Biology, 10, 305–312. (Demonstrates pyrimidine scaffold utility). Link

-

Verdine, G. L., & Walensky, L. D. (2007). The challenge of drugging the "undruggable". Clinical Cancer Research, 13(24), 7264-7270. Link

-

Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for metabolic stability protocols). Link

Sources

- 1. Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Stability & Storage of N-Methoxy-N-methylpyrimidine-5-carboxamide

This technical guide provides a rigorous, field-validated framework for the stability management and storage of N-Methoxy-N-methylpyrimidine-5-carboxamide (CAS 313339-92-9).[1] It is designed for medicinal chemists and process engineers who require high-fidelity starting materials for Weinreb ketone synthesis.[1]

Executive Technical Summary

N-Methoxy-N-methylpyrimidine-5-carboxamide is a specialized Weinreb amide intermediate used to synthesize pyrimidine-functionalized ketones.[1] While Weinreb amides are synthetically robust against over-addition of nucleophiles, this specific derivative possesses unique vulnerabilities due to the electron-deficient pyrimidine ring.[1]

Field Insight: The primary degradation vector is moisture-induced hydrolysis , accelerated by the electron-withdrawing nature of the pyrimidine core, which makes the carbonyl carbon more electrophilic than in simple benzamides.[1] Strict exclusion of moisture and light is not merely "best practice" but a kinetic necessity to prevent conversion to pyrimidine-5-carboxylic acid.[1]

Physicochemical Profile & Critical Properties

| Property | Specification / Behavior |

| CAS Number | 313339-92-9 |

| Molecular Formula | C₇H₉N₃O₂ |

| Molecular Weight | 167.17 g/mol |

| Physical State | Solid (typically off-white to pale yellow powder) |

| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Sparingly soluble in hexanes/water.[1][2] |

| Hygroscopicity | Moderate. The pyrimidine nitrogens can H-bond with atmospheric water.[1] |

| pKa (Conj. Acid) | ~1.0–1.5 (Pyrimidine nitrogen). |

Stability Mechanics & Degradation Pathways

To store this compound effectively, one must understand how it fails.

A. Hydrolytic Instability (Primary Failure Mode)

The Weinreb amide moiety is generally stable, but the pyrimidine ring at the 5-position acts as a strong electron-withdrawing group (EWG).[1] This pulls electron density away from the amide carbonyl, increasing its susceptibility to nucleophilic attack by water.[1]

-

Mechanism: Water attacks the carbonyl carbon, displacing the N,O-dimethylhydroxylamine leaving group.[1]

-

Result: Formation of Pyrimidine-5-carboxylic acid (useless for ketone synthesis).[1]

B. Photochemical Sensitivity

Nitrogen heterocycles, including pyrimidines, possess

C. Thermal Stability

The N-O bond in the Weinreb functionality has a lower bond dissociation energy than typical amide bonds. While stable at room temperature, temperatures >40°C can initiate homolytic cleavage or rearrangement.[1]

Visualization: Degradation Pathway

The following diagram illustrates the critical degradation route that storage conditions must prevent.

Figure 1: The electron-deficient pyrimidine ring accelerates water attack on the amide carbonyl.[1]

Validated Storage Protocol

This protocol is designed to maximize shelf-life (>2 years) and ensure reproducibility in synthesis.[1]

Phase 1: Environmental Control

-

Temperature: -20°C ± 5°C (Long-term).

-

Atmosphere: Inert Gas (Argon or Nitrogen). [1]

-

Rationale: Displaces atmospheric moisture.[1] Argon is preferred as it is heavier than air and "blankets" the solid.

-

-

Light: Amber Glass or Aluminum Foil Wrap. [1]

-

Rationale: Blocks UV radiation to prevent pyrimidine ring excitation.[1]

-

Phase 2: Container Specifications

-

Primary: Borosilicate glass vial with a Teflon (PTFE) lined screw cap.

-

Avoid: Polyethylene caps without liners (permeable to moisture over time).

-

-

Secondary: Sealed desiccator or a secondary jar containing activated silica gel or molecular sieves.

Phase 3: Handling & Thawing

Crucial Step: Before opening a cold vial, allow it to equilibrate to room temperature (approx. 30–45 mins).

-

Why? Opening a cold vial in humid air causes immediate condensation of water onto the solid reagent, initiating hydrolysis.[1]

Quality Control (QC) & Validation

Before committing this reagent to a high-value synthesis (e.g., GMP drug substance), validate its purity.[1]

A. Rapid NMR Check (¹H NMR in DMSO-d₆)

-

Pass Criteria:

-

Fail Criteria (Hydrolysis):

-

Disappearance/broadening of N-Me/O-Me singlets.[1]

-

Appearance of a broad carboxylic acid proton (~11–13 ppm).

-

Shift in aromatic peaks (due to change from Amide

Acid).

-

B. HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax), 3.5 µm.

-

Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).

-

Gradient: 5% to 95% ACN over 10 min.

-

Detection: UV at 254 nm.[1]

-

Observation: The carboxylic acid hydrolysis product is more polar and will elute earlier (lower Retention Time) than the Weinreb amide.

QC Decision Workflow

Figure 2: Quality Control Decision Tree for N-Methoxy-N-methylpyrimidine-5-carboxamide.

References

-

Nahm, S., & Weinreb, S. M. (1981).[1] N-Methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815–3818. Link

-

ChemicalBook. (2024).[1] Pyrimidine-5-carbaldehyde Storage & Safety Data. Link

-

Fisher Scientific. (2021).[1] Safety Data Sheet: Pyrimidine Derivatives. Link

-

Balan, S., et al. (2019). Recent Developments in Weinreb Synthesis and Their Applications. ResearchGate. Link

-

Master Organic Chemistry. (2019). Amide Hydrolysis Mechanisms. Link

Sources

Beyond the Reagent: Unlocking Therapeutic Potential via the N-Methoxy-N-methylpyrimidine-5-carboxamide Scaffold

This guide details the technical utility and therapeutic potential accessed via N-Methoxy-N-methylpyrimidine-5-carboxamide .

While this specific molecule is a synthetic reagent (Weinreb amide) rather than a final drug, it acts as a critical "molecular pivot." It allows medicinal chemists to install the pyrimidine-5-carbonyl moiety—a privileged pharmacophore—into complex bioactive molecules with high precision.

Executive Summary: The Synthetic "Pivot"

N-Methoxy-N-methylpyrimidine-5-carboxamide is the Weinreb amide derivative of pyrimidine-5-carboxylic acid. In drug discovery, it serves a singular, high-value purpose: it is the most reliable gateway to synthesizing Pyrimidine-5-yl Ketones and Aldehydes .

Unlike acid chlorides or esters, which suffer from over-addition (yielding tertiary alcohols) or instability, this Weinreb amide forms a stable chelated intermediate with organometallic nucleophiles. This allows for the precise installation of the pyrimidine ring into kinase inhibitors and metabolic modulators without side reactions.

Therapeutic Target Landscape:

-

Primary Domain: Oncology & Immunology (Kinase Inhibition).

-

Secondary Domain: Metabolic Disorders (NNMT Inhibition).

-

Mechanism of Action: The pyrimidine core acts as a hinge-binder in the ATP-binding pocket of kinases; the carbonyl group (installed via this reagent) serves as a vector for solubilizing groups or specificity-determining side chains.

Therapeutic Target Landscape

The "targets" listed below are biological proteins inhibited by drugs synthesized using this Weinreb amide as a key building block.

A. Nicotinamide N-methyltransferase (NNMT)

-

Therapeutic Area: Type 2 Diabetes, Obesity, Metabolic Syndrome.

-

Role of the Scaffold: Pyrimidine-5-carboxamide derivatives have emerged as potent inhibitors of NNMT. The Weinreb amide allows for the Late-Stage Diversification of the acyl group, enabling chemists to rapidly synthesize a library of ketone/amide analogs to optimize binding affinity.

-

Mechanism: NNMT methylates nicotinamide; inhibiting it prevents the "methyl sink" effect in adipose tissue, promoting energy expenditure.

B. Spleen Tyrosine Kinase (Syk)

-

Therapeutic Area: Autoimmune diseases (Rheumatoid Arthritis), Hematological Malignancies.

-

Role of the Scaffold: 4-anilinopyrimidine-5-carboxamides are a known class of Syk inhibitors.[1] The Weinreb amide is used to synthesize 5-acyl pyrimidine precursors, which are often reduced or modified to fine-tune the electronic properties of the ring, enhancing selectivity over ZAP-70.

C. Salt-Inducible Kinases (SIKs)

-

Therapeutic Area: Inflammatory Bowel Disease (IBD), Inflammation.

-

Role of the Scaffold: Pyrimidine-5-carboxamide derivatives inhibit SIK1 and SIK2, leading to the upregulation of anti-inflammatory cytokines (IL-10) and downregulation of pro-inflammatory ones (IL-12). The Weinreb amide facilitates the synthesis of the C5-ketone linkage , a structural feature often explored to improve metabolic stability compared to the parent amide.

D. Aurora Kinases & CDKs (Cyclin-Dependent Kinases)

-

Therapeutic Area: Oncology (Solid Tumors).

-

Role of the Scaffold: The Weinreb amide is reduced to Pyrimidine-5-carbaldehyde . This aldehyde is the obligatory intermediate for Reductive Amination reactions, linking the pyrimidine core to solubilizing amine tails—a standard design strategy for improving the oral bioavailability of kinase inhibitors.

Technical Visualization: The Synthetic Hub

The following diagram illustrates how N-Methoxy-N-methylpyrimidine-5-carboxamide (The Hub) connects to downstream biological targets via specific chemical transformations.

Caption: The central role of the Weinreb amide in accessing diverse pharmacophores. It serves as the divergence point for creating ketone-based inhibitors (NNMT, SIK) and aldehyde-derived amine linkers (Aurora, Syk).

Experimental Protocols

These protocols describe the two primary workflows for utilizing this reagent.

Protocol A: Synthesis of Pyrimidine-5-yl Ketones (General Procedure)

Purpose: To install a carbon chain at the C5 position without over-addition. Reagents: N-Methoxy-N-methylpyrimidine-5-carboxamide, Aryl/Alkyl Lithium or Grignard Reagent, THF.

-

Preparation: Dissolve N-Methoxy-N-methylpyrimidine-5-carboxamide (1.0 equiv) in anhydrous THF (0.2 M concentration) under an inert atmosphere (Argon/Nitrogen).

-

Cooling: Cool the solution to -78°C (dry ice/acetone bath) to suppress side reactions.

-

Nucleophile Addition: Add the organolithium (R-Li, 1.1 equiv) or Grignard reagent (R-MgBr, 1.2 equiv) dropwise over 15 minutes.

-

Mechanistic Note: The metal ion (Li+ or Mg2+) chelates between the carbonyl oxygen and the methoxy oxygen, forming a stable 5-membered cyclic intermediate . This prevents the collapse of the tetrahedral intermediate and subsequent double addition.

-

-

Stirring: Stir at -78°C for 1 hour. (Monitor by TLC/LCMS; the Weinreb amide spot should disappear).

-

Quenching (Critical): Quench the reaction with saturated aqueous NH₄Cl or dilute HCl at low temperature.

-

Reasoning: Acidic hydrolysis breaks the stable chelate, releasing the desired ketone.

-

-

Workup: Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.

-

Result: Pure Pyrimidine-5-yl Ketone (often requires minimal purification).

Protocol B: Reduction to Pyrimidine-5-carbaldehyde

Purpose: To generate the aldehyde for reductive amination (common in kinase inhibitor synthesis). Reagents: N-Methoxy-N-methylpyrimidine-5-carboxamide, DIBAL-H or LiAlH₄.

-

Preparation: Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF or Toluene.

-

Cooling: Cool to 0°C (ice bath).

-

Reduction: Add LiAlH₄ (0.6 equiv - Note: LiAlH4 delivers 4 hydrides, but 0.5-0.75 molar equiv is usually safe; DIBAL-H requires >1 equiv) dropwise.

-

Quenching: Quench with Fieser workup (Water, 15% NaOH, Water) or Rochelle's salt (Potassium Sodium Tartrate) to break the aluminum emulsion.

-

Isolation: Filter the precipitate and concentrate the filtrate.

-

Result: Pyrimidine-5-carbaldehyde (unstable; use immediately in reductive amination).

Data Summary: Comparative Utility

| Reagent Class | Reaction with R-M (Nucleophile) | Product | Major Issue/Advantage |

| Acid Chloride | Fast, Exothermic | Tertiary Alcohol | Over-addition: Hard to stop at ketone. Unstable. |

| Ester | Moderate | Tertiary Alcohol | Over-addition: Double addition is standard. |

| Nitrile | Slow | Ketone | Sluggish: Often requires harsh conditions/high temp. |

| Weinreb Amide | Controlled | Ketone | Mono-addition: Stable intermediate prevents over-reaction. High yield. |

References

-

Discovery of Pyrimidine-5-carboxamide Deriv

- Source: National Institutes of Health (NIH) / PubMed

- Context: Describes the use of the pyrimidine-5-carboxamide scaffold to inhibit Salt-Inducible Kinases for IBD tre

-

URL:[Link]

-

Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Tre

- Source: World Intellectual Property Organization (P

- Context: Identifies the specific carboxamide scaffold as a target for metabolic disorders.

-

URL:[Link]

-

Synthetic Studies on Novel Syk Inhibitors: Pyrimidine-5-carboxamide Deriv

-

Direct Conversion of Weinreb Amides to Ketones.

- Source: Organic Chemistry Portal / Organic Letters

- Context: Provides the foundational mechanism and protocol for the Weinreb ketone synthesis.

-

URL:[Link]

-

Discovery of Pyrimidine-Based Aurora Kinase Inhibitors.

Sources

- 1. Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemoselective Reduction of Sterically Demanding N,N-Diisopropylamides to Aldehydes [organic-chemistry.org]

- 5. manusaktteva.com [manusaktteva.com]

- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: N-Methoxy-N-methylpyrimidine-5-carboxamide

The Linchpin Intermediate for Functionalized Pyrimidine Scaffolds

Executive Summary

In the landscape of modern medicinal chemistry, the pyrimidine ring stands as a privileged scaffold, ubiquitous in kinase inhibitors, antivirals, and nucleotide analogs. However, the electron-deficient nature of the pyrimidine nucleus often complicates direct functionalization at the C5 position. N-Methoxy-N-methylpyrimidine-5-carboxamide , a specialized Weinreb amide, resolves this bottleneck.

This technical guide dissects the utility of this molecule not merely as a reagent, but as a strategic "hub" intermediate. By leveraging the unique stability of the Weinreb chelate, researchers can convert the C5-carboxyl group into ketones or aldehydes with high fidelity, avoiding the over-addition side reactions typical of esters or acid chlorides.[1] This monograph details the synthesis, mechanistic logic, and downstream applications of this critical building block.

Structural Logic & Mechanistic Advantage

The Weinreb Chelate Effect

The defining feature of N-Methoxy-N-methylpyrimidine-5-carboxamide is its ability to form a stable five-membered cyclic transition state upon nucleophilic attack. Unlike standard amides or esters, which eject a leaving group to allow a second nucleophilic attack (leading to tertiary alcohols), the Weinreb amide "locks" the intermediate.

-

The Mechanism: Upon addition of an organometallic reagent (R-M), the metal (Mg or Li) chelates between the carbonyl oxygen and the methoxy oxygen.

-

The Result: The tetrahedral intermediate is stable in the reaction mixture.[1] The ketone is only released after acidic quenching destroys the chelate.

Electronic Considerations of the Pyrimidine Ring

The pyrimidine ring is significantly electron-deficient (π-deficient).

-

C2, C4, C6 Positions: Highly susceptible to nucleophilic aromatic substitution (

). -

C5 Position: The least electron-deficient carbon on the ring, making it the ideal site for electrophilic attachment or, in this case, preserving the integrity of the ring during nucleophilic attack on the exocyclic amide.

The Weinreb amide at C5 acts as an electron-withdrawing group (EWG), further deactivating the ring, but the chelation effect protects the carbonyl carbon from over-reaction.

Synthesis Protocols

Method A: Acid Chloride Activation (Scale-Up Preferred)

This method is robust, cost-effective, and suitable for multi-gram scale synthesis. It utilizes oxalyl chloride to generate the reactive acid chloride species in situ.

Reagents:

-

Pyrimidine-5-carboxylic acid (1.0 equiv)

-

Oxalyl chloride (1.2 equiv)

-

N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)

-

DMF (Catalytic amount)

Protocol:

-

Activation: Suspend pyrimidine-5-carboxylic acid in anhydrous DCM under

atmosphere. Add catalytic DMF (2-3 drops). -

Chlorination: Add oxalyl chloride dropwise at 0°C. Allow to warm to room temperature (RT) and stir until gas evolution ceases (approx. 2-3 hours). Note: The solution should become clear.

-

Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride (often a yellow solid/oil).

-

Coupling: Redissolve the acid chloride in fresh anhydrous DCM. Cool to 0°C.[2][3][4]

-

Amidation: Add N,O-Dimethylhydroxylamine hydrochloride. Then, slowly add TEA dropwise to control the exotherm.

-

Workup: Stir at RT for 4-12 hours. Quench with water.[5] Extract with DCM.[2][3] Wash organic layer with saturated

and brine. Dry over -

Purification: Flash column chromatography (typically EtOAc/Hexanes or DCM/MeOH) if necessary.

Method B: Peptide Coupling Reagents (Mild Conditions)

Ideal for substrates with sensitive functional groups that cannot withstand acid chloride generation.

Reagents:

-

EDC·HCl (1.2 equiv)

-

HOBt (1.2 equiv)

-

N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)

-

N-Methylmorpholine (NMM) (2.5 equiv)

Protocol:

-

Dissolve pyrimidine-5-carboxylic acid in DMF or DCM.

-

Add NMM, EDC·HCl, and HOBt. Stir for 30 minutes to activate the acid.

-

Stir at RT overnight.

-

Standard aqueous workup.

Downstream Applications: The Divergent Pathway

The true value of N-Methoxy-N-methylpyrimidine-5-carboxamide lies in its versatility. It serves as a branch point for accessing diverse chemical space.

Synthesis of Pyrimidinyl Ketones

Reaction with Grignard reagents (R-MgX) or Organolithiums (R-Li) yields ketones. This is the primary route to C5-acyl pyrimidines.

-

Critical Parameter: Temperature control (-78°C to 0°C) is crucial to prevent ring addition side reactions, although the Weinreb moiety is generally more reactive than the ring.

-

Quenching: Must be acidic (e.g., 1M HCl or saturated

) to break the stable metal chelate and release the ketone.

Synthesis of Pyrimidinyl Aldehydes

Reduction with Lithium Aluminum Hydride (

Visualization of Reactivity

The following diagram illustrates the central role of this intermediate in divergent synthesis.

Figure 1: Divergent synthetic pathways from the Weinreb amide hub.

Experimental Data Summary

| Parameter | Specification / Observation |

| CAS Number | 823189-68-0 |

| Molecular Formula | |

| Molecular Weight | 167.17 g/mol |

| Physical State | Typically a viscous yellow oil or low-melting solid. |

| Solubility | Soluble in DCM, THF, EtOAc, MeOH. Sparingly soluble in hexanes. |

| Stability | Stable at RT. Store under inert atmosphere ( |

| TLC Visualization | UV active (254 nm). Stains with |

Mechanism of Action: The Chelate Model

Understanding the "why" behind the protocol ensures reproducibility. The stability of the transition state is the key to the reaction's selectivity.

Figure 2: The mechanistic pathway preventing over-addition.

References

-

Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link

-

Sibi, M. P. (1993). "Chemistry of N-methoxy-N-methylamides. Applications in synthesis". Organic Preparations and Procedures International, 25(1), 15–40. Link[6]

-

Organic Syntheses. (2017). "Synthesis of N-Methoxy-N-methylcyanoformamide". Org.[3][7][8] Synth., 94, 184-197.[3] Link

-

PubChem. (2025).[7][9][10] "N-Methoxy-N-methylpyrimidine-5-carboxamide (Compound)".[][12][13][14][15] National Library of Medicine. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. orgsyn.org [orgsyn.org]

- 4. WO2023125681A1 - Heterocyclic compounds - Google Patents [patents.google.com]

- 5. ias.ac.in [ias.ac.in]

- 6. A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]

- 7. 2-Methoxy-5-nitropyrimidine | C5H5N3O3 | CID 352900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. KR20050112690A - Novel process for the preparation of weinreb amide derivatives - Google Patents [patents.google.com]

- 9. 5-Methoxy-2-pyrimidinemethanol | C6H8N2O2 | CID 84762600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. N-Methoxy-N-methylpropionamide | C5H11NO2 | CID 11344007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. N-Methoxy-N-methylpyrimidine-5-carboxamide | CymitQuimica [cymitquimica.com]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. CAS物质库 | 化规通 [hgt.cirs-group.com]

- 15. JP2006241089A - A pyrrolopyrimidine derivative or a salt thereof - Google Patents [patents.google.com]

"N-Methoxy-N-methylpyrimidine-5-carboxamide" safety and handling precautions

An In-depth Technical Guide to the Safe Handling of N-Methoxy-N-methylpyrimidine-5-carboxamide

Introduction: Understanding the Weinreb Amide in a Pyrimidine Context

N-Methoxy-N-methylpyrimidine-5-carboxamide belongs to the class of Weinreb amides, which are notable in organic synthesis for their ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols. The presence of the pyrimidine ring, a diazine heterocycle, imparts specific electronic properties and potential biological activity, making this and similar compounds valuable intermediates in medicinal chemistry and drug development.[1][2][3] The pyrimidine scaffold is a core component of many bioactive molecules, and its derivatives are explored for various therapeutic applications.[3][4]

However, the very reactivity that makes these molecules useful necessitates a thorough understanding of their potential hazards. This guide provides a comprehensive overview of the safety and handling protocols for N-Methoxy-N-methylpyrimidine-5-carboxamide, grounded in established chemical safety principles and data from analogous compounds. The focus is not merely on procedural steps but on the underlying rationale to foster a proactive safety culture among researchers.

Section 1: Hazard Identification and Risk Assessment

A comprehensive risk assessment is the cornerstone of safe laboratory practice. For N-Methoxy-N-methylpyrimidine-5-carboxamide, this begins with an understanding of its inherent chemical hazards as defined by the Globally Harmonized System (GHS).

GHS Classification

Based on available data, N-Methoxy-N-methylpyrimidine-5-carboxamide is classified as follows:

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 | Warning |

Table 1: GHS Hazard Classification for N-Methoxy-N-methylpyrimidine-5-carboxamide.[5]

The primary identified hazard is acute oral toxicity.[5] While specific data for skin and eye irritation for this exact compound are not widely published, the chemical structure, featuring a carboxamide and a heterocyclic system, suggests that prudence is warranted. Structurally related compounds often carry classifications for skin and eye irritation (e.g., H315: Causes skin irritation; H319: Causes serious eye irritation).[6][7][8] Therefore, it is logical and scientifically sound to handle this compound as a potential skin and eye irritant.

Toxicological Profile and Mechanistic Insights

The "Harmful if swallowed" classification indicates that ingestion of a sufficient quantity can lead to adverse health effects.[5] The toxicological properties have not been exhaustively investigated for this specific molecule.[9] However, in drug development, pyrimidine derivatives are known to interact with various biological targets.[1][4] Accidental ingestion could lead to unforeseen systemic effects.

The causality for recommending robust PPE stems from this data gap. In the absence of comprehensive toxicological studies, we must operate under the precautionary principle. The potential for uncharacterized hazards necessitates minimizing all routes of exposure—dermal, ocular, and inhalation.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, beginning with engineering controls and supplemented by appropriate PPE.

Primary Engineering Controls: The Chemical Fume Hood

All manipulations of N-Methoxy-N-methylpyrimidine-5-carboxamide, including weighing, dissolution, and transfer, must be conducted within a certified chemical fume hood.[10] This is a non-negotiable control measure. The rationale is to prevent the inhalation of any fine powder or aerosolized particles, which is a primary route of exposure for solid compounds.[11] The fume hood provides a contained workspace, protecting the operator and the general laboratory environment.[10]

Personal Protective Equipment (PPE): The Last Line of Defense

The selection of PPE must be based on a thorough risk assessment. The following are mandatory when handling this compound:

-

Eye and Face Protection: Chemical safety goggles are required at a minimum. For procedures with a higher risk of splashing, such as transfers or quenching reactions, a face shield should be worn in addition to goggles.[10] This provides comprehensive protection against accidental contact with the eyes, which are highly susceptible to chemical damage.

-

Skin Protection:

-

Gloves: Nitrile gloves are the standard recommendation. It is critical to inspect gloves for any defects before use and to practice proper removal techniques to avoid contaminating the skin.[9] If a splash occurs, gloves should be removed immediately, and hands should be washed thoroughly.

-

Laboratory Coat: A flame-resistant lab coat with full-length sleeves is required to protect the skin and personal clothing from contamination.

-

-

Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator may be necessary. For nuisance dust exposure, a P95 or P1 particle respirator can be used.[9]

Caption: Standard workflow for handling N-Methoxy-N-methylpyrimidine-5-carboxamide.

Section 3: Safe Handling and Storage Protocols

Adherence to strict protocols during handling and storage is fundamental to preventing accidents and ensuring chemical stability.

Handling Procedures

-

Preparation: Designate a specific area within the fume hood for the handling of this compound to prevent cross-contamination.

-

Weighing: Use a tared weigh boat or glassine paper. Handle with care to avoid creating airborne dust.

-

Transfers: If transferring the solid, use a powder funnel. If transferring a solution, use appropriate glassware (e.g., pipette, cannula).

-

Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, and strong bases, as these can trigger vigorous or exothermic reactions.[12]

-

Ignition Sources: While not classified as flammable, good laboratory practice dictates keeping chemicals away from open flames, hot surfaces, and sparks.[13]

Storage Requirements

Proper storage is crucial for both safety and maintaining the integrity of the compound.

-

Container: Keep the container tightly closed to prevent contamination.[13]

-

Environment: Store in a dry, cool, and well-ventilated place.[13] Some similar compounds are noted as being heat-sensitive, so refrigerated storage (0-10°C) may be advisable for long-term stability.

-

Segregation: Store away from incompatible materials as mentioned above.

Section 4: Emergency and First-Aid Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First-Aid Measures

The immediate response to an exposure can significantly impact the outcome. The following steps are based on standard chemical first-aid protocols.

| Exposure Route | First-Aid Protocol | Causality |

| Ingestion | Rinse mouth with water. Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.[5] | The primary hazard is oral toxicity. Immediate medical advice is critical to manage potential systemic effects. |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5][6] | Prompt and thorough washing is necessary to remove the chemical and minimize potential local irritation or systemic absorption. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get immediate medical attention.[6][12] | The eye's delicate tissues are highly vulnerable. Extensive rinsing is required to ensure the complete removal of the chemical. |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If you feel unwell, seek medical advice.[10] | Moving to fresh air is the immediate priority to prevent further respiratory exposure. |

Accidental Release Measures

In the event of a spill, a calm and methodical response is required.

Sources

- 1. Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsr.com [ijpsr.com]

- 3. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]

- 4. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. tcichemicals.com [tcichemicals.com]

- 7. N-Methoxy-N-methylpropionamide | C5H11NO2 | CID 11344007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-Methoxy-2-pyrimidinemethanol | C6H8N2O2 | CID 84762600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. capotchem.com [capotchem.com]

- 10. fishersci.com [fishersci.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

Methodological & Application

Application Notes & Protocols: The Strategic Use of N-Methoxy-N-methylpyrimidine-5-carboxamide in Medicinal Chemistry

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis, characterization, and strategic application of N-Methoxy-N-methylpyrimidine-5-carboxamide. This compound, a specialized Weinreb amide, serves as a pivotal intermediate in the synthesis of complex molecules, particularly in the construction of pyrimidine-based drug candidates. We will delve into the underlying chemical principles that make this reagent a powerful tool, provide detailed, validated protocols for its synthesis and subsequent reactions, and discuss its role in modern drug discovery.

Introduction: The Pyrimidine Scaffold and the Power of the Weinreb Amide

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from oncology to metabolic diseases.[1][2] The challenge for medicinal chemists lies in the controlled and efficient functionalization of this heterocycle to build libraries of potential drug candidates. N-Methoxy-N-methylpyrimidine-5-carboxamide emerges as a key solution to this challenge.

It belongs to the class of N-methoxy-N-methylamides, more commonly known as Weinreb amides. Discovered by Nahm and Weinreb in 1981, these amides exhibit unique reactivity that has made them indispensable in organic synthesis.[3] Their principal advantage is the ability to react with highly nucleophilic organometallic reagents (such as Grignard or organolithium reagents) to cleanly produce ketones, or with hydride reagents to yield aldehydes.[3][4]

The key to this controlled reactivity is the formation of a stable, metal-chelated tetrahedral intermediate upon nucleophilic attack.[3][5] This intermediate is stable under the reaction conditions and does not collapse to the ketone until acidic workup. This stability prevents the common problem of "over-addition" seen with other acylating agents like esters or acid chlorides, which often leads to the formation of tertiary alcohols as byproducts.[3][5] By incorporating this functionality onto the pyrimidine-5-position, we create a versatile building block for targeted drug design.

Caption: High-level workflow for utilizing the pyrimidine Weinreb amide.

Synthesis of N-Methoxy-N-methylpyrimidine-5-carboxamide

The synthesis of a Weinreb amide from its corresponding carboxylic acid is a robust transformation that can be achieved through various amide coupling protocols.[6][7][8] The choice of coupling agent is critical to ensure high yield and purity, especially when dealing with heterocyclic starting materials which can present unique reactivity challenges. We present a reliable protocol utilizing 1,1'-Carbonyldiimidazole (CDI), a reagent known for its mild activation of carboxylic acids and the clean nature of its byproducts (imidazole and CO2).[9][10]

Protocol 2.1: Synthesis via CDI Coupling

This protocol details the conversion of Pyrimidine-5-carboxylic acid to its corresponding Weinreb amide.

Materials & Reagents:

| Reagent | MW ( g/mol ) | Molar Eq. | Amount (for 10 mmol scale) | Notes |

| Pyrimidine-5-carboxylic acid | 124.09 | 1.0 | 1.24 g | Starting material. Ensure it is dry. |

| 1,1'-Carbonyldiimidazole (CDI) | 162.15 | 1.1 | 1.78 g | Activates the carboxylic acid. |

| N,O-Dimethylhydroxylamine HCl | 97.54 | 1.2 | 1.17 g | The amine component. |

| Triethylamine (TEA) | 101.19 | 1.3 | 1.8 mL (d=0.726) | Non-nucleophilic base to free the amine. |

| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL | Reaction solvent. Must be anhydrous. |

| Saturated aq. NH4Cl | - | - | As needed | For quenching. |

| Ethyl Acetate | - | - | As needed | For extraction. |

| Brine | - | - | As needed | For washing. |

| Anhydrous MgSO4 or Na2SO4 | - | - | As needed | For drying the organic layer. |

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Pyrimidine-5-carboxylic acid (1.24 g, 10 mmol).

-

Acid Activation: Add anhydrous THF (30 mL) and stir to dissolve. Add CDI (1.78 g, 11 mmol) portion-wise at room temperature. Causality Note: CDI reacts with the carboxylic acid to form a highly reactive acyl-imidazolide intermediate. Evolution of CO2 gas may be observed. Stirring for 1-2 hours at room temperature is typically sufficient for complete activation.

-

Amine Preparation: In a separate flask, suspend N,O-Dimethylhydroxylamine hydrochloride (1.17 g, 12 mmol) in anhydrous THF (20 mL). Cool the suspension to 0 °C (ice bath) and add triethylamine (1.8 mL, 13 mmol) dropwise. Stir for 15 minutes. Causality Note: TEA is a non-nucleophilic base that deprotonates the amine hydrochloride salt to generate the free, nucleophilic amine in situ.

-

Coupling Reaction: Add the free amine suspension from Step 3 to the activated acyl-imidazolide solution from Step 2 via cannula or syringe. Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting carboxylic acid.

-

Workup: a. Quench the reaction by slowly adding saturated aqueous NH4Cl (20 mL). b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). c. Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL). d. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purification: The crude product is typically purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield N-Methoxy-N-methylpyrimidine-5-carboxamide as a solid or oil.

Application Protocol: Weinreb Ketone Synthesis

This protocol demonstrates the core utility of the synthesized intermediate: its clean conversion to a ketone. We will use Phenylmagnesium bromide as a representative Grignard reagent.

Caption: Reaction mechanism highlighting the stable chelated intermediate.

Protocol 3.1: Synthesis of (Pyrimidin-5-yl)(phenyl)methanone

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the synthesized N-Methoxy-N-methylpyrimidine-5-carboxamide (e.g., 1.68 g, 10 mmol) and dissolve in anhydrous THF (40 mL).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. Causality Note: Cooling is crucial to control the exothermic nature of the Grignard addition and prevent potential side reactions.

-

Grignard Addition: Add Phenylmagnesium bromide (e.g., 1.1 eq, 11 mL of a 1.0 M solution in THF) dropwise to the stirred solution over 15-20 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

-

Monitoring: Monitor the consumption of the starting amide by TLC or LC-MS.

-

Quenching and Workup: a. Cool the reaction mixture back to 0 °C. b. Slowly and carefully quench the reaction by adding saturated aqueous NH4Cl (20 mL). Safety Note: Quenching Grignard reagents is exothermic. Add the quenching agent slowly to a cooled solution. c. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). d. Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired ketone.

Analytical Characterization (Self-Validating System)

To ensure the integrity of the synthesis and the quality of the intermediate, proper analytical characterization is mandatory.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect characteristic signals for the pyrimidine ring protons, as well as two distinct singlets around 3.2 ppm and 3.7 ppm corresponding to the N-methyl and N-methoxy protons, respectively.[11]

-

¹³C NMR: The carbonyl carbon should appear around 165-170 ppm.

-

-

Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretch is expected in the region of 1640-1680 cm⁻¹.[11][12]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized compound, validating its elemental composition.

Broader Applications in Medicinal Chemistry

The pyrimidin-5-yl ketone synthesized in Protocol 3.1 is not an endpoint but rather a gateway to a multitude of more complex structures. This ketone can undergo a vast array of subsequent reactions, allowing for extensive Structure-Activity Relationship (SAR) studies.

Caption: The ketone intermediate opens doors to diverse chemical scaffolds.

This strategic approach—using a stable, reactive handle like a Weinreb amide on a privileged core—empowers chemists to rapidly generate novel analogues for biological screening, accelerating the drug discovery process.

References

-

Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. The Journal of Organic Chemistry, 69(25), 8984–8986. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Navigating the Synthesis of Key Intermediates: The Case of N-Methoxy-N-methylcyclopropanecarboxamide. NINGBO INNO PHARMCHEM CO.,LTD. News. [Link]

-

Neelakandan, V. V., et al. (2017). Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. ACS Medicinal Chemistry Letters. [Link]

-

Organic Syntheses. (2017). N-Methoxy-N-methylcyanoformamide. Organic Syntheses, 94, 184-197. [Link]

-

Organic Syntheses Procedure. (n.d.). N-Methoxy-N-methylcyanoformamide. Organic Syntheses. [Link]

-

Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]

-

Sun, J., et al. (2015). Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity. European Journal of Medicinal Chemistry, 90, 791-799. [Link]

-

Kim, J. H., & Kim, J. N. (2005). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Journal of the Korean Chemical Society, 49(6), 543-546. [Link]

-

Tsyrenova, A. D., et al. (2023). Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. Molecules, 28(15), 5849. [Link]

-

Sibi, M. P. (2001). Chemistry of N-Methoxy-N-Methylamides. Applications in Synthesis. A Review. Organic Preparations and Procedures International, 33(4), 357-403. [Link]

-

ResearchGate. (2009). ChemInform Abstract: A Convenient Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids Using S,S-Di(2-pyridyl) Dithiocarbonate. ChemInform. [Link]

-

Noetzel, M. J., et al. (2018). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Chemical Neuroscience, 9(6), 1362-1376. [Link]

-

Murphy, J. A., et al. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Letters, 7(7), 1427-1429. [Link]

-

ResearchGate. (2008). Synthesis of Modified Weinreb Amides: N-tert-Butoxy-N-methylamides as Effective Acylating Agents. Request PDF. [Link]

-

ResearchGate. (2000). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Publication. [Link]

-

Richter, A., et al. (2023). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate: a combined X-ray and DFT study. IUCrData, 8(2). [Link]

-

Bull, J. A., & Mousseau, J. J. (2019). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 24(4), 830. [Link]

-

Katritzky, A. R., et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc, 2002(11), 39-44. [Link]

-

Semantic Scholar. (n.d.). IR and 1H NMR Spectral Studies of some 2-Amino-4-Isopropyl-6-Methoxy-N-Phenylpyrimidine-5-Carboxamides: Assessment of Substituent Effects. [Link]

Sources

- 1. Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. arkat-usa.org [arkat-usa.org]

- 9. orgsyn.org [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]

- 12. semanticscholar.org [semanticscholar.org]

Application Notes and Protocols for N-Methoxy-N-methylpyrimidine-5-carboxamide in Target-Based Drug Discovery

Introduction: The Pyrimidine-5-Carboxamide Scaffold as a Privileged Motif in Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and natural products. Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. Within the vast landscape of pyrimidine-containing compounds, the pyrimidine-5-carboxamide scaffold has emerged as a particularly fruitful area of research for target-based drug discovery. This structural motif is found in a variety of potent and selective inhibitors of key enzymes implicated in human diseases, including protein kinases and metabolic enzymes.[1][2] The N-methoxy-N-methylamide, or Weinreb amide, functionality at the 5-position offers a versatile synthetic handle for the creation of diverse chemical libraries and allows for controlled reactions with nucleophiles to introduce further complexity and modulate biological activity.[3][4]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of a specific pyrimidine-5-carboxamide derivative, N-Methoxy-N-methylpyrimidine-5-carboxamide , in target-based drug discovery. We will explore its potential as a kinase and Nicotinamide N-methyltransferase (NNMT) inhibitor, providing detailed protocols for its synthesis, characterization, and biological evaluation.

Hypothesized Biological Targets and Therapeutic Potential

Based on the extensive literature on pyrimidine-5-carboxamide derivatives, we hypothesize that N-Methoxy-N-methylpyrimidine-5-carboxamide is a promising lead compound for the development of inhibitors against two major classes of therapeutic targets: protein kinases and Nicotinamide N-methyltransferase (NNMT).

Protein Kinase Inhibition

The pyrimidine core is a well-established "hinge-binding" motif for a multitude of protein kinases, with several FDA-approved kinase inhibitors featuring this scaffold.[1] Modifications at the 5-position of the pyrimidine ring can significantly influence potency and selectivity.[1] Pyrimidine-5-carboxamide derivatives have been identified as potent inhibitors of various kinases, including Hematopoietic Progenitor Kinase 1 (HPK1) and Salt-Inducible Kinases (SIKs), which are involved in immune regulation and inflammatory responses.[5][6]

dot

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Nicotinamide N-methyltransferase (NNMT) Inhibition

NNMT is a cytosolic enzyme that plays a crucial role in cellular metabolism and is overexpressed in various cancers and metabolic diseases like type 2 diabetes.[2] Inhibition of NNMT is a promising therapeutic strategy, and pyrimidine-5-carboxamide derivatives have been identified as potent NNMT inhibitors.[2][7][8] For instance, a pyrimidine-5-carboxamide compound known as EL-1 has demonstrated high potency with an IC50 of 74 nM.[7]

dot

Caption: Inhibition of the NNMT metabolic pathway.

Protocols

Part 1: Synthesis and Characterization

This section provides a plausible protocol for the synthesis of N-Methoxy-N-methylpyrimidine-5-carboxamide, starting from pyrimidine-5-carboxylic acid. The procedure is based on standard methods for Weinreb amide formation.[3]

1.1. Synthesis of N-Methoxy-N-methylpyrimidine-5-carboxamide

dot

Caption: General workflow for the synthesis of the title compound.

Materials:

-

Pyrimidine-5-carboxylic acid

-

N,O-Dimethylhydroxylamine hydrochloride

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

To a solution of pyrimidine-5-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add N,O-dimethylhydroxylamine hydrochloride (1.5 eq) to the reaction mixture.

-

Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-Methoxy-N-methylpyrimidine-5-carboxamide.

1.2. Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.[6][9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass and confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): Purity of the final compound should be assessed by HPLC analysis.

Part 2: In Vitro Biological Evaluation

This section outlines protocols for evaluating the biological activity of N-Methoxy-N-methylpyrimidine-5-carboxamide against its hypothesized targets.

2.1. In Vitro Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)

This protocol describes a radiometric filter-binding assay to determine the inhibitory activity of the compound against a generic serine/threonine kinase.

Materials:

-

Purified recombinant kinase

-

Peptide substrate

-

[γ-³³P]ATP

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

-

N-Methoxy-N-methylpyrimidine-5-carboxamide stock solution in DMSO

-

10% Phosphoric acid

-

Phosphocellulose filter plates

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of N-Methoxy-N-methylpyrimidine-5-carboxamide in kinase reaction buffer.

-

In a 96-well plate, add the kinase, peptide substrate, and the test compound or DMSO (vehicle control).

-

Initiate the reaction by adding [γ-³³P]ATP.

-

Incubate the plate at 30°C for a predetermined time within the linear range of the assay.

-

Stop the reaction by adding 10% phosphoric acid.

-

Transfer the reaction mixture to a phosphocellulose filter plate and wash several times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Dry the filter plate and measure the incorporated radioactivity using a microplate scintillation counter.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.

2.2. Cell-Based Antiproliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[11]

Materials:

-

Cancer cell line (e.g., a line known to be dependent on the target kinase or with high NNMT expression)

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

N-Methoxy-N-methylpyrimidine-5-carboxamide stock solution in DMSO

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of N-Methoxy-N-methylpyrimidine-5-carboxamide or DMSO (vehicle control) and incubate for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

2.3. Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay differentiates between viable, apoptotic, and necrotic cells.[12][13][14]

Materials:

-

Cancer cell line

-

N-Methoxy-N-methylpyrimidine-5-carboxamide

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-